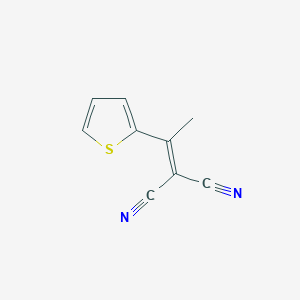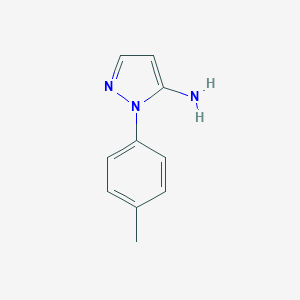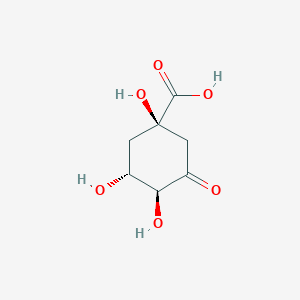
2-(1-(Thiophen-2-yl)ethylidene)malononitrile
概要
説明
2-(1-(Thiophen-2-yl)ethylidene)malononitrile is an organic compound with the molecular formula C(_9)H(_6)N(_2)S It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an ethylidene group that is further connected to a malononitrile moiety
科学的研究の応用
2-(1-(Thiophen-2-yl)ethylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Safety and Hazards
The safety information for 2-(1-(Thiophen-2-yl)ethylidene)malononitrile indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用機序
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its impact on bioavailability remains to be studied.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile typically involves the condensation reaction between thiophene-2-carbaldehyde and malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is often refluxed in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.
Reaction Scheme: [ \text{Thiophene-2-carbaldehyde} + \text{Malononitrile} \xrightarrow{\text{Base, Solvent}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction, ensuring consistent production of the compound.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring in 2-(1-(Thiophen-2-yl)ethylidene)malononitrile can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) can be employed.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are typical reagents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced derivatives of the ethylidene and malononitrile groups.
Substitution: Halogenated or nitrated thiophene derivatives.
類似化合物との比較
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile.
Malononitrile: Another precursor, commonly used in organic synthesis.
2-(1-(Furan-2-yl)ethylidene)malononitrile: A structurally similar compound where the thiophene ring is replaced by a furan ring.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the malononitrile group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
IUPAC Name |
2-(1-thiophen-2-ylethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSVAOOOAGLVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294812 | |
| Record name | [1-(Thiophen-2-yl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10432-44-7 | |
| Record name | 10432-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1-(Thiophen-2-yl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-THIOPHEN-2-YL-ETHYLIDENE)-MALONONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(1-(thiophen-2-yl)ethylidene)malononitrile in organic synthesis, and what types of compounds can be synthesized using it?
A1: this compound is a valuable building block in organic synthesis due to its reactive nature. [] The molecule contains several electrophilic sites, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various cyclization reactions, leading to the formation of diverse heterocyclic compounds.
Q2: Can you describe the reaction mechanism involved when this compound reacts with active methylene pyrazolones to form pyrano[2,3-c]pyrazole derivatives?
A2: While the provided research [] doesn't explicitly detail the reaction mechanism, it's likely to involve a Michael addition followed by a cyclization step. Here's a plausible mechanism:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate](/img/structure/B76296.png)




![(4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione](/img/structure/B76305.png)
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)







